2,2',3,4,6'-Pentabromodiphenyl ether

CAS No.: 446254-56-4

Cat. No.: VC17058051

Molecular Formula: C12H5Br5O

Molecular Weight: 564.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446254-56-4 |

|---|---|

| Molecular Formula | C12H5Br5O |

| Molecular Weight | 564.7 g/mol |

| IUPAC Name | 1,2,3-tribromo-4-(2,6-dibromophenoxy)benzene |

| Standard InChI | InChI=1S/C12H5Br5O/c13-6-4-5-9(11(17)10(6)16)18-12-7(14)2-1-3-8(12)15/h1-5H |

| Standard InChI Key | XGFLJLJXVIMCNR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)OC2=C(C(=C(C=C2)Br)Br)Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

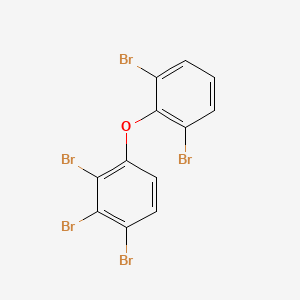

2,2',3,4,6'-Pentabromodiphenyl ether (PBDE 98) has the molecular formula C₁₂H₅Br₅O and a molecular weight of 564.7 g/mol . Its structure consists of two phenyl rings connected by an ether bond, with bromine atoms occupying the 2, 2', 3, 4, and 6' positions (Figure 1). This substitution pattern distinguishes it from other pentaBDE isomers, such as BDE-99 (2,2',4,4',5-pentaBDE) and BDE-100 (2,2',4,4',6-pentaBDE), which exhibit different environmental behaviors and toxicological profiles .

Table 1: Key Physicochemical Properties of PBDE 98

Spectroscopic and Chromatographic Identification

PBDE 98 is typically identified using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Its characteristic mass spectrum shows fragment ions at m/z 564 (M⁺), 485 (M⁺–Br), and 406 (M⁺–2Br) . Nuclear magnetic resonance (NMR) spectroscopy further confirms the bromine substitution pattern, with distinct signals for aromatic protons in the 7.2–7.8 ppm range .

Synthesis and Industrial Production

Bromination of Diphenyl Ether

PBDE 98 is synthesized via electrophilic bromination of diphenyl ether (C₁₂H₁₀O) using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction proceeds under controlled conditions to favor substitution at the 2, 2', 3, 4, and 6' positions . Industrial production historically yielded technical-grade pentaBDE mixtures containing PBDE 98 alongside other congeners (e.g., BDE-47, BDE-99) .

Purification and Isolation

Isolation of PBDE 98 from technical mixtures requires fractional crystallization or preparative chromatography. AccuStandard reports a purity of ≥98% for PBDE 98 solutions (50 µg/mL in isooctane), validated via GC-MS .

Applications and Historical Use

Table 2: Historical Applications of PBDE 98

| Industry | Application | Concentration Range |

|---|---|---|

| Electronics | Circuit boards, connectors | 5–30% by weight |

| Furniture | Polyurethane foam padding | 10–20% by weight |

| Automotive | Seat cushions, insulation | 8–15% by weight |

Toxicological Profile

Endocrine Disruption

PBDE 98 disrupts thyroid hormone homeostasis by competitively binding to transthyretin (TTR), a thyroid hormone transport protein. In rodent studies, exposure to 1 mg/kg/day for 28 days reduced serum thyroxine (T4) levels by 40% .

Neurodevelopmental Effects

Developmental exposure to PBDE 98 alters synaptic plasticity in the hippocampus. Neonatal mice exposed to 0.1 mg/kg/day exhibited impaired learning in Morris water maze tests, correlating with reduced dendritic spine density .

Hepatotoxicity

Chronic exposure (90 days) to 5 mg/kg/day induced hepatic hypertrophy in rats, accompanied by a 3-fold increase in cytochrome P450 (CYP1A2) activity. Histopathological analysis revealed vacuolar degeneration and necrotic foci .

Environmental Fate and Ecotoxicology

Persistence and Bioaccumulation

PBDE 98 has a half-life of 2.1 years in soil and 8.5 years in sediment, with a bioaccumulation factor (BAF) of 4,700 in fish . Its log Kow (octanol-water partition coefficient) of 6.9 indicates high lipid solubility, facilitating biomagnification in aquatic food webs .

Ecotoxicological Impacts

-

Aquatic organisms: LC₅₀ values for Daphnia magna are 0.8 µg/L (48-hour exposure) .

-

Birds: Dietary exposure in American kestrels (Falco sparverius) at 1 µg/g reduced egg hatchability by 22% .

Regulatory Status and Global Restrictions

PBDE 98 is listed under the Stockholm Convention on Persistent Organic Pollutants (Annex A), requiring elimination of production and use. Australia prohibited its manufacture and import in 2007 , while the European Union restricted it under REACH (EC 1907/2006).

Analytical Methods for Detection

Sample Preparation

Solid-phase extraction (SPE) using C18 cartridges is employed for aqueous samples, while Soxhlet extraction with hexane:acetone (1:1) is used for soils and sediments .

Instrumental Analysis

GC-MS with electron capture negative ionization (ECNI) achieves detection limits of 0.01 ng/g in biological tissues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume